8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester 8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 885272-52-6
VCID: VC3018984
InChI: InChI=1S/C16H21ClN2O2/c1-16(2,3)21-15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,12,14,18H,6-7,9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2C(C1)C3=C(N2)C=CC(=C3)Cl
Molecular Formula: C16H21ClN2O2
Molecular Weight: 308.8 g/mol

8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester

CAS No.: 885272-52-6

Cat. No.: VC3018984

Molecular Formula: C16H21ClN2O2

Molecular Weight: 308.8 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester - 885272-52-6

Specification

CAS No. 885272-52-6
Molecular Formula C16H21ClN2O2
Molecular Weight 308.8 g/mol
IUPAC Name tert-butyl 8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate
Standard InChI InChI=1S/C16H21ClN2O2/c1-16(2,3)21-15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,12,14,18H,6-7,9H2,1-3H3
Standard InChI Key NUSSODRBWFEQDM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2C(C1)C3=C(N2)C=CC(=C3)Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCC2C(C1)C3=C(N2)C=CC(=C3)Cl

Introduction

Chemical Identity and Nomenclature

8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester is a complex heterocyclic compound characterized by its unique molecular structure. The compound possesses a Chemical Abstracts Service (CAS) registry number of 885272-52-6, which serves as its unique identifier in chemical databases worldwide .

The compound is recognized by several synonyms in scientific literature:

  • tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate

  • 2H-Pyrido[4,3-b]indole-2-carboxylic acid, 8-chloro-1,3,4,4a,5,9b-hexahydro-, 1,1-diMethylethyl ester

  • 1,1-Dimethylethyl 8-chloro-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate

Molecular Identifiers and Structural Representation

The compound is characterized by the following molecular identifiers:

ParameterValue
Molecular FormulaC₁₆H₂₁ClN₂O₂
Molecular Weight308.80 g/mol
MDL NumberMFCD08059286
PubChem Compound ID74788436

Its chemical structure is represented by specific identifiers that enable computational recognition:

  • IUPAC Name: tert-butyl 8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate

  • InChI: InChI=1S/C16H21ClN2O2/c1-16(2,3)21-15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,12,14,18H,6-7,9H2,1-3H3

  • InChIKey: NUSSODRBWFEQDM-UHFFFAOYSA-N

  • SMILES: CC(C)(C)OC(=O)N1CCC2C(C1)C3=C(N2)C=CC(=C3)Cl

Structural Characteristics and Physicochemical Properties

The compound features a heterocyclic structure with a fused ring system comprising a pyridine ring and an indole moiety. The chloro substituent at position 8 provides distinctive electronic and steric properties that influence its chemical reactivity and potential biological interactions. The tert-butyl ester functional group serves as a protecting group for the carboxylic acid functionality, which is commonly employed in organic synthesis to prevent undesired reactions at this position.

Chemical Structure Components

The compound contains the following key structural elements:

  • A tricyclic core structure (pyrido[4,3-b]indole)

  • A chlorine atom at the 8-position

  • A tert-butyloxycarbonyl (Boc) protecting group at the 2-position

  • A partially saturated ring system with specific stereochemistry at positions 4a and 9b

SupplierProduct NumberPurityPackagingPrice (USD)Last Updated
American Custom Chemicals CorporationHCH035452795.00%5 mg$498.042021-12-16
Alichem885272526Not specified1 g$516.662021-12-16
CrysdotCD1103337295+%1 g$5812021-12-16
J&W Pharmlab48R025197%1 g$9982021-12-16
Sigma-AldrichJWPH3249D326-50MGNot specified50 mg€267.68Not specified
CymitquimicaIN-DA00GTTYMin. 95%Undefined sizeTo inquireNot specified

The price variation reflects differences in purity, quantity, and supplier policies .

Comparison with Structurally Related Compounds

Several structurally related compounds appear in the search results, allowing for structural comparison:

Positional Isomer: 8-Chloro-1,2,3,4,4a,9b-hexahydro-pyrido[4,3-b]indole-5-carboxylic acid tert-butyl ester

This positional isomer (CAS: 885272-54-8) differs in the position of the tert-butyloxycarbonyl group (at position 5 instead of position 2). The structural difference likely confers different reactivity patterns and potentially different biological activities .

Ester Variant: 8-Chloro-1,3,4,4a,5,9b-hexahydro-pyrido[4,3-b]indole-2-carboxylic acid benzyl ester hydrochloride

This related compound features a benzyl ester in place of the tert-butyl ester, and exists as a hydrochloride salt. The molecular formula is C₁₉H₂₀Cl₂N₂O₂ with a molecular weight of 379.3 g/mol. The different ester group and salt form would confer different physicochemical properties, including solubility and hydrolytic stability.

Di-Boc Protected Derivative: Di-tert-butyl 8-chloro-3,4,9,9a-tetrahydro-1H-pyrido[4,3-b]indole-2,5-dicarboxylate

This derivative features protection at both nitrogen atoms with tert-butyloxycarbonyl groups. The presence of two Boc groups would significantly alter the compound's polarity, solubility, and reactivity profile .

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